molecular formula C7H12N4 B13507768 {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine

{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine

Cat. No.: B13507768
M. Wt: 152.20 g/mol
InChI Key: KKCIOPFWMZIXQJ-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization at the 3-position. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of pyrazole derivatives with suitable amines can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine is unique due to its specific functionalization at the 3-position, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ylmethanamine

InChI

InChI=1S/C7H12N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h4,9H,1-3,5,8H2

InChI Key

KKCIOPFWMZIXQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)CN)CN1

Origin of Product

United States

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